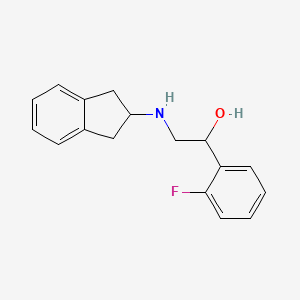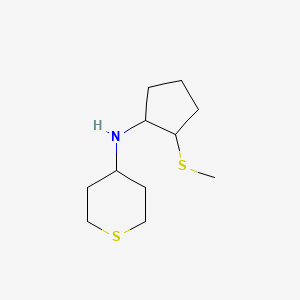![molecular formula C16H23NO2 B6629443 [2-(3,4-dihydro-2H-chromen-4-ylamino)cyclohexyl]methanol](/img/structure/B6629443.png)
[2-(3,4-dihydro-2H-chromen-4-ylamino)cyclohexyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(3,4-dihydro-2H-chromen-4-ylamino)cyclohexyl]methanol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
作用機序
The mechanism of action of [2-(3,4-dihydro-2H-chromen-4-ylamino)cyclohexyl]methanol involves the inhibition of certain enzymes and signaling pathways that are essential for cancer cell growth and survival. Specifically, this compound has been shown to inhibit the activity of AKT, a protein kinase that is often overexpressed in cancer cells and promotes cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has also been studied for its effects on various biochemical and physiological processes. Studies have shown that this compound can modulate the activity of certain neurotransmitters, including dopamine and serotonin, which are involved in mood regulation and behavior.
実験室実験の利点と制限
One of the advantages of using [2-(3,4-dihydro-2H-chromen-4-ylamino)cyclohexyl]methanol in lab experiments is its high potency and specificity for certain enzymes and signaling pathways. This makes it a valuable tool for studying the biochemical and physiological effects of these targets. However, one limitation of this compound is its potential toxicity and side effects, which must be carefully monitored and controlled in lab experiments.
将来の方向性
There are several future directions for research on [2-(3,4-dihydro-2H-chromen-4-ylamino)cyclohexyl]methanol. One area of interest is the development of more potent and selective analogs of this compound, which could have even greater anti-cancer activity and fewer side effects. Another area of interest is the investigation of the effects of this compound on other biochemical and physiological processes, such as inflammation and immune function. Finally, research on the pharmacokinetics and pharmacodynamics of this compound could help to optimize its use in clinical settings.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various fields of scientific research. Its potent anti-cancer activity and modulatory effects on neurotransmitters make it a valuable tool for studying the biochemical and physiological effects of certain enzymes and signaling pathways. However, careful monitoring and control of its potential toxicity and side effects are necessary in lab experiments. Future research on this compound could lead to the development of more potent and selective analogs and optimization of its use in clinical settings.
合成法
The synthesis of [2-(3,4-dihydro-2H-chromen-4-ylamino)cyclohexyl]methanol involves the reaction of 3,4-dihydro-2H-chromen-4-amine with cyclohexanone in the presence of sodium borohydride as a reducing agent. The reaction is carried out under reflux in ethanol, and the product is obtained in high yield after purification using column chromatography.
科学的研究の応用
[2-(3,4-dihydro-2H-chromen-4-ylamino)cyclohexyl]methanol has been studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer.
特性
IUPAC Name |
[2-(3,4-dihydro-2H-chromen-4-ylamino)cyclohexyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c18-11-12-5-1-3-7-14(12)17-15-9-10-19-16-8-4-2-6-13(15)16/h2,4,6,8,12,14-15,17-18H,1,3,5,7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXYHSTZPNAVOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)NC2CCOC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(5-fluoropyridin-3-yl)ethyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B6629374.png)
![[(1R,4S)-4-[(2-bromophenyl)methylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B6629377.png)
![[2-(Thiolan-3-ylamino)cyclohexyl]methanol](/img/structure/B6629393.png)

![[2-[[(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]amino]cyclopentyl]methanol](/img/structure/B6629401.png)
![[2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]cyclopentyl]methanol](/img/structure/B6629407.png)

![7,7-dimethyl-N-(2-methylsulfanylcyclohexyl)-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B6629415.png)
![[(1R,4S)-4-[(4-chlorophenyl)methylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B6629418.png)


![2-[(1,3-Dimethylpyrazole-4-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B6629453.png)
![4-[(3-Bromo-4-fluorobenzoyl)amino]butanoic acid](/img/structure/B6629459.png)
![2-[1-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B6629469.png)
